2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H11ClN2O3S2 |
|---|---|
Molecular Weight |
270.8 g/mol |
IUPAC Name |
2-(2-oxo-5-propan-2-yl-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O3S2/c1-5(2)6-9-10(7(11)14-6)3-4-15(8,12)13/h5H,3-4H2,1-2H3 |
InChI Key |
KHXOPZINNCVDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=O)S1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Oxo-5-(propan-2-yl)-2,3-dih
Biological Activity
2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride is a compound belonging to the thiadiazole class, characterized by its unique structure that includes a sulfonyl chloride moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Molecular Formula: CHClNOS
Molecular Weight: 270.8 g/mol
IUPAC Name: 2-(2-oxo-5-propan-2-yl-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nucleophilic Substitution Reactions : The sulfonyl chloride functional group allows for nucleophilic attacks by biological molecules, potentially leading to enzyme inhibition or modulation of signaling pathways.
- Thiadiazole Ring Reactivity : The thiadiazole ring can participate in interactions with proteins and nucleic acids, influencing cellular processes.
Antimicrobial Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride have shown activity against various pathogens:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Candida albicans | Inhibition | |
| Escherichia coli | Moderate inhibition |
Anticancer Potential
The compound's potential as an anticancer agent is also being explored. Thiadiazole derivatives have been linked to the inhibition of thioredoxin reductase (TrxR), an important target in cancer therapy:
- TrxR Inhibition : Compounds similar to the target compound have demonstrated selective inhibition of TrxR, leading to reduced cancer cell viability in vitro.
- Cell Line Studies : Preliminary studies on human cancer cell lines indicate that these compounds can induce apoptosis and inhibit proliferation.
Case Studies
Several studies have reported on the synthesis and evaluation of thiadiazole derivatives:
-
Synthesis and Evaluation : A series of thiadiazoles were synthesized and tested for their biological activities. Notably, compounds with alkyl substituents exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts.
- Study Findings : The introduction of an isopropyl group at the 5-position significantly improved the activity against Staphylococcus aureus and Candida albicans.
- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents affect biological activity. The presence of electron-withdrawing groups on the thiadiazole ring has been correlated with increased potency against various targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other thiadiazole and sulfonyl chloride derivatives allow for critical comparisons. Below is an analysis based on synthesis, reactivity, and physical properties:
Structural Analogues in Thiadiazole Chemistry
- α,α’-[5,5'-(3-Oxapentane-1,5-dithio)bis(2-imino-3,4-dihydro-1,3,4-thiadiazol-3-yl)]-p-xylene (5d): Structure: Contains two thiadiazole rings linked via a 3-oxapentane dithio bridge and a p-xylene spacer. Properties: Higher molecular complexity (yield: 68%, mp: 270°C decomposition) due to bis-thiadiazole architecture, enhancing thermal stability but reducing solubility in polar solvents . Comparison: The absence of a sulfonyl chloride group in 5d limits its reactivity compared to the target compound, which is tailored for nucleophilic substitution.
- α,α’-[5,5'-(1,4-Phenylenemethyledithio)bis(2-imino-2,3-dihydro-1,3,4-thiadiazol-3-yl)]-p-xylene (5h): Structure: Features aromatic phenyl groups and bis-thiadiazole units. Properties: Exceptional thermal stability (mp: 340°C decomposition), attributed to π-π stacking and rigid aromatic spacers .
Functional Analogues: Sulfonyl Chlorides and Oxadiazoles
- 2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride: Structure: Replaces the thiadiazole’s sulfur with oxygen, forming an oxadiazole ring. Properties: Molecular weight = 254.69 g/mol (C₇H₁₁ClN₂O₄S). Comparison: Thiadiazole-based compounds generally exhibit higher thermal stability due to sulfur’s lower electronegativity and larger atomic radius.
Key Research Findings
Thermal Stability: Bis-thiadiazoles (e.g., 5h) exhibit superior thermal stability (mp > 300°C) compared to monosubstituted derivatives, attributed to aromatic stacking and rigid backbones .
Reactivity: Sulfonyl chloride groups enhance electrophilicity, making the target compound more reactive than non-sulfonated analogs like 5d or 5g .
Steric Effects : The propan-2-yl group in the target compound may hinder crystallization, contrasting with planar phenyl-substituted analogs that form stable crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
